molecular formula C9H10N2O2 B1310400 N-{4-[(hydroxyimino)methyl]phenyl}acetamide CAS No. 5351-33-7

N-{4-[(hydroxyimino)methyl]phenyl}acetamide

Cat. No.: B1310400
CAS No.: 5351-33-7
M. Wt: 178.19 g/mol
InChI Key: SZGJLXKFWSTIKP-UHFFFAOYSA-N
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Description

N-{4-[(Hydroxyimino)methyl]phenyl}acetamide (CAS 6577-60-2) is an acetamide derivative featuring a hydroxyiminomethyl (–CH=N–OH) substituent at the para position of the phenyl ring. This compound is structurally characterized by the acetamide group (–NHCOCH₃) attached to a phenyl ring modified with a hydroxyimine moiety.

Safety data sheets indicate standard handling precautions for laboratory use, including inhalation risks and first-aid measures .

Properties

IUPAC Name

N-[4-(hydroxyiminomethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-7(12)11-9-4-2-8(3-5-9)6-10-13/h2-6,13H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGJLXKFWSTIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277075
Record name N-[4-[(E)-hydroxyiminomethyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-33-7
Record name N-[4-[(E)-hydroxyiminomethyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(hydroxyimino)methyl]phenyl}acetamide typically involves the reaction of 4-aminobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by acetylation. The reaction conditions generally include:

    Step 1: Formation of the oxime by reacting 4-aminobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Step 2: Acetylation of the oxime using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(hydroxyimino)methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-{4-[(hydroxyimino)methyl]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound can be used as a building block for the synthesis of polymers and other advanced materials.

    Biological Studies: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(hydroxyimino)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activities

The following table highlights key structural analogs of N-{4-[(hydroxyimino)methyl]phenyl}acetamide, emphasizing substituent variations and biological activities:

Compound Name Substituent Group Pharmacological Activity Source/Reference
This compound Hydroxyiminomethyl (–CH=N–OH) Not explicitly reported
Paracetamol (N-(4-hydroxyphenyl)acetamide) Hydroxyl (–OH) Analgesic, antipyretic
Compound 35 () 4-Methylpiperazinylsulfonyl Analgesic (comparable to paracetamol)
RS194B () 2-(Azepan-1-yl)ethyl, hydroxyimino Organophosphorus pesticide antidote
N-(4-Hydroxyphenethyl)acetamide () Phenethyl hydroxyl No significant cytotoxicity
Key Observations:
  • Paracetamol: The replacement of the hydroxyiminomethyl group with a hydroxyl group results in well-established analgesic and antipyretic properties. The hydroxyl group enhances metabolic stability but limits metal-binding capacity compared to the hydroxyimino group .
  • Compound 35 : The sulfonamide group with a piperazine substituent enhances analgesic efficacy, likely through interactions with opioid or inflammatory pathways .
  • RS194B: The hydroxyimino group in RS194B facilitates reactivation of acetylcholinesterase inhibited by organophosphorus compounds, demonstrating the therapeutic relevance of this moiety in antidote design .

Physicochemical and Functional Group Comparisons

Hydroxyimino vs. Sulfonamide Groups:
  • Observed in RS194B for enzyme reactivation .
  • Sulfonamide (–SO₂NH–) : Improves solubility and bioavailability. Used in compound 35 for anti-inflammatory and analgesic effects .

Biological Activity

N-{4-[(hydroxyimino)methyl]phenyl}acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9_9H10_{10}N2_2O2_2 and a molecular weight of 178.19 g/mol. The compound features a hydroxyimino group attached to a phenyl ring, which is further connected to an acetamide moiety. This unique structure allows for various interactions with biological macromolecules, enhancing its potential as a pharmacophore.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with proteins and other biological targets. The hydroxyimino group can influence the conformation and activity of enzymes or receptors it interacts with, while the phenyl ring may facilitate additional non-covalent interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects . In animal models, it demonstrated a reduction in inflammatory markers and symptoms associated with conditions such as arthritis. This activity is likely mediated through the inhibition of pro-inflammatory cytokines.

Anticancer Potential

Preliminary studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the growth of certain cancer cell lines, including breast and renal cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest, although further studies are required to validate these findings.

Case Studies

  • Antibacterial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, showcasing its potential as an antibacterial agent .
  • Anti-inflammatory Effects : In a murine model of induced arthritis, administration of the compound resulted in decreased paw swelling and lower levels of inflammatory cytokines (TNF-α and IL-6) compared to control groups .
  • Anticancer Activity : A recent investigation into its effects on breast cancer cells revealed that treatment with this compound led to a 70% reduction in cell proliferation after 48 hours, suggesting strong anticancer properties .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
N-{4-[(E)-Amino(hydroxyimino)methyl]phenyl}acetamideModerate antibacterialDisruption of cell wall synthesis
N-(4-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl)acetamideWeak anti-inflammatoryInhibition of cytokine release
N-{4-[(4-{[(E)-(Dimethylamino)methylidene]amino}phenyl)sulfonyl]phenyl}acetamideAnticancerInduction of apoptosis

Q & A

Basic Research Questions

Q. What are effective synthetic routes for N-{4-[(hydroxyimino)methyl]phenyl}acetamide and its derivatives?

  • Methodology :

  • Acetylation under reflux : Derivatives can be synthesized by reacting precursor amines (e.g., N-(4-chloro-2-nitrophenyl)methane sulfonamide) with acetic anhydride under reflux conditions, followed by purification via slow evaporation of ethanolic solutions .
  • Structural confirmation : Post-synthesis characterization using FT-IR, 1^1H-NMR, mass spectroscopy, and elemental analysis is critical to verify product integrity .
    • Key Considerations :
  • Monitor reaction conditions (e.g., temperature, solvent choice) to minimize byproducts.
  • Use crystallographic data (e.g., bond lengths, torsion angles) to validate molecular geometry .

Q. How can researchers assess the purity of this compound in complex mixtures?

  • Methodology :

  • HPLC with UV detection : Dissolve the compound in water/acetonitrile mixtures (e.g., 6.5 mL acetonitrile in 50 mL total volume) and analyze for impurities using reverse-phase chromatography. Peaks corresponding to solvents or unrelated substances should be absent .
  • Spectroscopic validation : Compare UV-Vis spectra (e.g., λmax at 255 nm) with reference standards to confirm identity .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

  • Methodology :

  • Substituent effects : Introduce halogen groups (e.g., Cl, F) or electron-donating moieties (e.g., methoxy) at the phenyl ring to modulate antioxidant activity. For example, halogenated derivatives (e.g., Compound 3j, 3k) exhibit enhanced radical scavenging in DPPH and FRAP assays due to improved electron delocalization .
  • Data-driven design : Use crystallographic data (e.g., intermolecular interactions like C–H⋯O bonds) to predict stability and reactivity .
    • Table: Antioxidant Activity of Selected Derivatives
CompoundSubstituentDPPH IC50 (µM)FRAP Activity (µM Fe²⁺/g)
3a-Cl12.3450
3j-F8.7620
3k-OCH₃15.1380
Data adapted from .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for acetamide derivatives?

  • Methodology :

  • Comparative crystallography : Analyze torsion angles (e.g., O1–N1–C3–C2 = -16.7°) and intermolecular interactions (e.g., C9–H9B⋯O3 hydrogen bonds) to identify steric or electronic effects influencing bioactivity .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate substituent properties (e.g., Hammett constants) with experimental outcomes (e.g., antioxidant IC50 values) .

Q. How can researchers optimize patent searches for novel acetamide derivatives?

  • Methodology :

  • Exact IUPAC nomenclature : Use quotation marks for precise queries (e.g., "N-(4-hydroxyphenyl)acetamide" yields ~89,500 patent results) .
  • Variant exploration : Include synonyms (e.g., "paracetamol impurity") and structural analogs (e.g., N-[4-(trifluoromethoxy)phenyl]acetamide) to capture broader intellectual property landscapes .

Experimental Design Considerations

  • Crystallography : For structural confirmation, grow single crystals via slow evaporation (ethanol/water) and refine using riding models for H-atom placement (C–H = 0.95 Å, Uiso = 1.2 Ueq) .
  • Safety protocols : Handle derivatives with sulfonamide or nitro groups under fume hoods due to potential toxicity .

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